molecular formula C17H20N4O6S2 B2928804 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide CAS No. 2034542-64-6

2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide

Cat. No.: B2928804
CAS No.: 2034542-64-6
M. Wt: 440.49
InChI Key: XYRPYAZBUDTRCU-UHFFFAOYSA-N
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Description

2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide is an organic compound of considerable interest in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide involves several steps

  • Synthesis of Benzamide Core: : The initial step involves the reaction of an appropriate benzoyl chloride with ammonia or an amine to form benzamide.

  • Methoxylation: : This step introduces a methoxy group onto the benzamide core, usually via nucleophilic substitution using methanol and a catalyst.

  • Sulfamoylation: : The final step attaches the sulfamoyl group using reagents such as sulfamoyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production process is scaled up, and the reactions are optimized for efficiency and yield. Techniques like continuous flow chemistry may be employed to enhance the reaction rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, possibly leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can reduce specific functional groups, potentially affecting the compound’s biological activity.

  • Substitution: : Substitution reactions, especially nucleophilic substitution, may occur at various positions on the benzamide core.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles like methanol or amines in the presence of catalysts.

Major Products Formed

The major products formed from these reactions vary but often include sulfone or sulfoxide derivatives in oxidation reactions, and amines or alcohols in reduction and substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, aiding in the creation of more complex molecules.

Biology

Medicine

In medicine, the compound may serve as a lead compound in drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, it is utilized in the development of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **4-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide

  • **3-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide

Unique Characteristics

What sets 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide apart is its specific substitution pattern on the benzamide core, which influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-5-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S2/c1-20-14-5-3-4-6-15(14)21(29(20,25)26)10-9-19-28(23,24)12-7-8-16(27-2)13(11-12)17(18)22/h3-8,11,19H,9-10H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRPYAZBUDTRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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